molecular formula C23H27FN4O2 B2406082 N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 922014-27-5

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No.: B2406082
CAS No.: 922014-27-5
M. Wt: 410.493
InChI Key: CGTSHYYVZCFWRA-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27FN4O2 and its molecular weight is 410.493. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Research on compounds targeting the neurokinin-1 (NK1) receptor, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, highlights their potential in treating emesis and depression due to their high affinity and long-lasting action in the central nervous system. These compounds demonstrate significant efficacy in preclinical tests relevant to these conditions (Harrison et al., 2001).

Growth Hormone Secretagogues

The metabolism of LY654322 to an unusual diimidazopyridine metabolite illustrates the complexity of drug metabolism and the potential of certain compounds to serve as growth hormone secretagogues. This research underscores the importance of understanding drug metabolism for the development of therapeutic agents (Borel et al., 2011).

Organocatalytic Synthesis

Studies on the organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity point towards their significant biological activities. This research area is crucial for medicinal chemistry, offering a new avenue to the rapid synthesis of potentially therapeutic spirooxindole derivatives with high stereo- and regioselectivity (Chen et al., 2009).

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O2/c1-27-12-9-17-13-16(7-8-20(17)27)21(28-10-2-3-11-28)15-25-22(29)23(30)26-19-6-4-5-18(24)14-19/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTSHYYVZCFWRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.